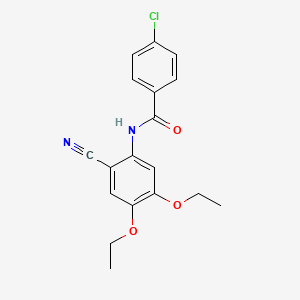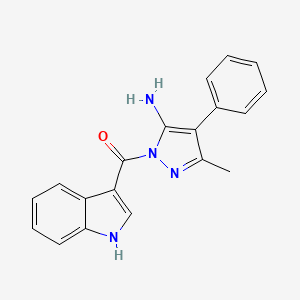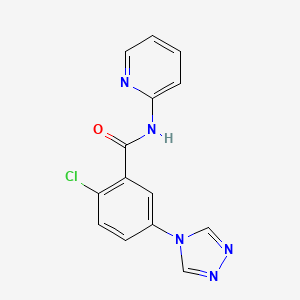![molecular formula C18H13F2N3O B3505920 N-(3-fluorophenyl)-2-[(3-fluorophenyl)amino]pyridine-3-carboxamide](/img/structure/B3505920.png)
N-(3-fluorophenyl)-2-[(3-fluorophenyl)amino]pyridine-3-carboxamide
描述
N-(3-fluorophenyl)-2-[(3-fluorophenyl)amino]pyridine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms on the phenyl rings and a pyridine carboxamide core structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-[(3-fluorophenyl)amino]pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.
Introduction of Fluorine Atoms: The fluorine atoms are introduced onto the phenyl rings through electrophilic fluorination reactions. Common reagents for this step include N-fluorobenzenesulfonimide (NFSI) and Selectfluor.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the pyridine carboxylic acid with an amine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(3-fluorophenyl)-2-[(3-fluorophenyl)amino]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
科学研究应用
N-(3-fluorophenyl)-2-[(3-fluorophenyl)amino]pyridine-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The fluorinated phenyl rings and pyridine core make this compound suitable for use in the development of advanced materials, including polymers and coatings with enhanced properties.
Biological Research:
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules, contributing to the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of N-(3-fluorophenyl)-2-[(3-fluorophenyl)amino]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, contributing to its potency and efficacy.
相似化合物的比较
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound shares a similar core structure but with different substituents, leading to distinct chemical and biological properties.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Another related compound with a pyrazolo[4,3-b]pyridine core, used as a positive allosteric modulator of metabotropic glutamate receptor 4 (mGlu4).
Uniqueness
N-(3-fluorophenyl)-2-[(3-fluorophenyl)amino]pyridine-3-carboxamide is unique due to the specific arrangement of fluorine atoms and the pyridine carboxamide core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-(3-fluoroanilino)-N-(3-fluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O/c19-12-4-1-6-14(10-12)22-17-16(8-3-9-21-17)18(24)23-15-7-2-5-13(20)11-15/h1-11H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRVLUBAQUFTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=C(C=CC=N2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-METHOXYPHENYL)-2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDE](/img/structure/B3505840.png)
![N-(3-acetylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3505850.png)

amino]benzamide](/img/structure/B3505860.png)
![methyl 3-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B3505865.png)
![2-(4-bromophenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3505873.png)
![ETHYL 7-OXO-2-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3505880.png)
![{4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B3505884.png)


![N-{2-[(isopropylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B3505910.png)
![8-[2,2-DIMETHYL-5-(METHYLSULFANYL)-3,4-DIHYDRO-2H-PYRROL-4-YLIDENE]-3,3,6,10-TETRAMETHYL-1-(METHYLSULFANYL)-2-AZASPIRO[4.5]DECA-1,6,9-TRIENE](/img/structure/B3505935.png)

![N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B3505948.png)
